(R)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Description
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral oxazoline ligand with a stereogenic center at the 4-position and a benzhydryl-substituted pyridine moiety at the 6-position of the pyridin-2-yl group. The tert-butyl group at the 4-position enhances steric bulk, which is critical for inducing enantioselectivity in asymmetric catalysis. This compound is commercially available in high purity (97%) and enantiomeric excess (99% ee) . Its primary application lies in transition-metal-catalyzed asymmetric reactions, such as C–H activation and conjugate additions, where its rigid structure and bulky substituents favor precise stereochemical control .
Properties
IUPAC Name |
(4R)-2-(6-benzhydrylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-16,22-23H,17H2,1-3H3/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYJUBYJYLRGE-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C25H26N2O
- Molecular Weight : 370.49 g/mol
- CAS Number : 2757083-50-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial properties, particularly against fungal pathogens.
Antifungal Activity
A study focused on the antifungal properties of oxazole derivatives, including this compound, highlighted its effectiveness against several strains of fungi. The Minimum Inhibitory Concentration (MIC) values were assessed:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 - 0.5 |
| A31 | Cryptococcus neoformans | 0.25 - 2 |
| A33 | Aspergillus fumigatus | 0.25 - 2 |
This data suggests that derivatives of 4,5-dihydrooxazole possess broad-spectrum antifungal activity and may serve as potential therapeutic agents against fungal infections .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound was evaluated in SD rats. Key findings include:
- Half-life : Compounds exhibited a half-life suitable for further development.
- Metabolic Stability : High metabolic stability was noted in human liver microsomes, indicating a reduced risk of rapid degradation .
Case Studies
- Study on Antifungal Efficacy : A series of experiments demonstrated that compounds derived from the oxazole framework showed significant antifungal activity against resistant strains of Candida and Aspergillus. The study concluded that these compounds could be developed into new antifungal treatments.
- Toxicology Assessment : Toxicological studies indicated that while this compound exhibited some toxicity at high doses, its therapeutic index remains favorable when used within recommended dosages.
Comparison with Similar Compounds
Chiral oxazoline ligands are widely used in asymmetric synthesis. Below, (R)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is compared to structurally related ligands based on substituent variations, catalytic performance, and synthetic accessibility.
Structural Variations and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
Steric Bulk : The benzhydryl group in the target compound provides greater steric shielding compared to pyridin-2-yl or trifluoromethyl-substituted analogs (e.g., L1). This enhances enantioselectivity in reactions requiring precise spatial control, such as asymmetric C–H activation .
Synthetic Accessibility : The tert-butyl-substituted ligands (e.g., (S)-t-BuPyOx) benefit from scalable syntheses (64% yield over three steps), whereas benzhydryl-containing analogs require specialized purification to avoid decomposition .
Catalytic Performance in Asymmetric Reactions
Table 2: Enantioselectivity and Reaction Efficiency
Key Findings :
- The target compound achieves higher enantioselectivity (92–95% ee) in Pd-catalyzed C–H activation compared to (S)-t-BuPyOx (89–93% ee), likely due to the benzhydryl group’s superior steric profile .
- Ethyl-substituted analogs show reduced performance, highlighting the necessity of bulky groups (tert-butyl or benzhydryl) for optimal catalysis .
Physical and Commercial Properties
- Solubility : Benzhydryl-containing ligands exhibit lower solubility in polar solvents compared to tert-butyl or ethyl analogs, necessitating toluene or dichloromethane for reactions .
- Commercial Availability : The target compound is stocked as a 50 mg unit (97% purity), whereas CF₃-substituted ligands are less commonly available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
